molecular formula C15H17BrN4O3S B11037481 Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11037481
M. Wt: 413.3 g/mol
InChI Key: NFVDBUUXNLECRL-UHFFFAOYSA-N
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Description

Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 1,2,3-thiadiazole ring, along with the isopentyl ester and 4-bromoanilino groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The 1,2,3-thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the 4-Bromoanilino Group: This step involves the coupling of the thiadiazole intermediate with 4-bromoaniline using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with isopentyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group (if present) on the aromatic ring can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium thiolate (KSR)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as an antimicrobial or anticancer agent. The presence of the thiadiazole ring and the 4-bromoanilino group can interact with biological targets, leading to inhibition of microbial growth or cancer cell proliferation.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The structural features of the compound suggest it could be a candidate for drug development, particularly in the areas of infectious diseases and oncology.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the thiadiazole ring.

Mechanism of Action

The mechanism of action of Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The 4-bromoanilino group can enhance binding affinity to these targets, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

  • Isopentyl 5-{[(4-chloroanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
  • Isopentyl 5-{[(4-fluoroanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate
  • Isopentyl 5-{[(4-methoxyanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate

Uniqueness

The uniqueness of Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can lead to different biological activities and reactivity compared to its chloro, fluoro, or methoxy analogs.

Properties

Molecular Formula

C15H17BrN4O3S

Molecular Weight

413.3 g/mol

IUPAC Name

3-methylbutyl 5-[(4-bromophenyl)carbamoylamino]thiadiazole-4-carboxylate

InChI

InChI=1S/C15H17BrN4O3S/c1-9(2)7-8-23-14(21)12-13(24-20-19-12)18-15(22)17-11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,17,18,22)

InChI Key

NFVDBUUXNLECRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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